1-Pentanesulfenothioic acid

Description

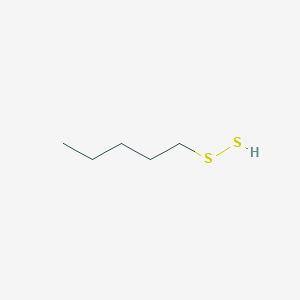

Structure

3D Structure

Properties

CAS No. |

86849-52-7 |

|---|---|

Molecular Formula |

C5H12S2 |

Molecular Weight |

136.3 g/mol |

IUPAC Name |

1-(disulfanyl)pentane |

InChI |

InChI=1S/C5H12S2/c1-2-3-4-5-7-6/h6H,2-5H2,1H3 |

InChI Key |

DPLYGYOSWLFGGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCSS |

Origin of Product |

United States |

Computational and Theoretical Studies of 1 Pentanesulfenothioic Acid

Environmental Fate and Degradation

Organosulfur compounds are integral to the global sulfur cycle, which interconverts natural organosulfur compounds with inorganic sulfide (B99878) and sulfate. britannica.com The environmental fate of these compounds can be influenced by microbial activity. oup.com The levels of specific organosulfur compounds in plants, such as garlic, can be affected by both genetic and environmental factors. researchgate.net

Ecotoxicity Profile

While some organosulfur compounds can be toxic to microorganisms, potentially inhibiting biodegradation processes in anaerobic environments, others are essential for life. oup.com For example, cysteine and methionine are two essential amino acids that are organosulfur compounds. wikipedia.org

Advanced Research and Future Directions

Computational and Theoretical Studies

Computational methods, such as Density Functional Theory (DFT), are valuable for studying the reaction mechanisms of organosulfur compounds. researchgate.net These theoretical studies can provide insights into the thermodynamics and kinetics of reactions involving these molecules, helping to elucidate complex chemical pathways. mdpi.comresearchgate.net

| Computational Method | Application in Sulfenothioic Acid Research |

|---|---|

| Density Functional Theory (DFT) | Investigation of reaction mechanisms and thermodynamics. researchgate.net |

| Molecular Dynamics (MD) | Simulation of molecular interactions and behavior in biological systems. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving sulfenothioic acid intermediates. |

Applications and Future Research Directions of Sulfenothioic Acids

Due to their transient nature, detecting sulfenic acids in biological systems is challenging. The development of advanced chemical probes is crucial for trapping and identifying these reactive intermediates, which will provide a better understanding of their roles in cellular processes.

Developing more selective and sensitive analytical methods is essential for detecting and quantifying sulfenothioic acids and other sulfur-containing compounds in complex samples, such as environmental and biological matrices. nih.gov Techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are powerful tools for identifying novel compounds in intricate mixtures. nih.gov

Q & A

Q. What are the standard synthesis protocols for 1-pentanesulfenothioic acid, and what analytical techniques are critical for confirming its structural purity?

Methodological Answer : Synthesis typically involves thiolation of pentane derivatives under controlled sulfur-rich conditions. Key steps include purification via column chromatography and characterization using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm sulfenothioic group attachment. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) are essential for validating molecular weight and functional groups. Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection .

Q. How does the molecular structure of this compound influence its physicochemical properties, such as solubility and stability?

Methodological Answer : The sulfenothioic acid group (-SOSH) introduces polarity, enhancing solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO). However, the pentane chain contributes to hydrophobic interactions, necessitating solvent optimization for experimental applications. Stability studies should employ thermogravimetric analysis (TGA) and accelerated degradation experiments under varying pH/temperature conditions to identify decomposition pathways .

Advanced Research Questions

Q. What strategies are recommended for reconciling contradictory data on the biological activity of this compound across different in vitro models?

Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability thresholds or metabolite interference). Researchers should:

- Conduct dose-response curves across multiple cell lines.

- Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity).

- Control for batch-to-batch compound variability via HPLC purity checks and peptide content analysis (if applicable) .

- Apply meta-analysis frameworks to identify confounding factors, such as incubation time or solvent effects .

Q. How can researchers design experiments to assess the compound’s potential as a therapeutic agent for oxidative stress-related disorders?

Methodological Answer : A multi-phase approach is critical:

In vitro : Measure radical scavenging capacity (e.g., DPPH/ABTS assays) and compare to established antioxidants like ascorbic acid.

In vivo : Use murine models of oxidative stress (e.g., paraquat-induced toxicity) to evaluate bioavailability and tissue-specific effects.

Mechanistic studies : Employ transcriptomic or proteomic profiling to identify target pathways (e.g., Nrf2/ARE signaling) .

Q. What experimental controls are essential when investigating the compound’s interactions with proteins or enzymes?

Methodological Answer :

- Include negative controls (e.g., solvent-only treatments) and positive controls (known enzyme inhibitors).

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity and stoichiometry.

- Validate specificity via competitive binding assays with structural analogs .

Data Interpretation and Reporting

Q. How should researchers address discrepancies in reported Log P values for this compound?

Methodological Answer : Log P variations may stem from measurement techniques (shake-flask vs. chromatographic methods). Standardize protocols using the OECD Guideline 117 (HPLC-based determination) and report solvent systems (e.g., octanol-water partitioning). Cross-validate with computational tools like ACD/Log P .

Q. What statistical frameworks are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?

Methodological Answer : Use mixed-effects models to account for intra-subject variability. For non-linear kinetics (e.g., biphasic degradation), apply segmented regression or Gaussian process models. Bootstrapping can assess robustness in small-sample studies .

Analytical Challenges

Q. What are the limitations of current chromatographic methods for quantifying this compound in complex matrices?

Methodological Answer : Co-elution with matrix components (e.g., lipids or proteins) can skew results. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.